molecular formula C16H21Cl2NO2S B4685877 (3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride

(3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride

Cat. No. B4685877
M. Wt: 362.3 g/mol
InChI Key: OHLSMDMRWWMMPS-UHFFFAOYSA-N
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Description

(3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as CTM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CTM is a member of the benzylamine family of compounds and is structurally similar to other psychoactive substances such as amphetamines and phenethylamines. In recent years, CTM has gained attention for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

(3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride's mechanism of action is not fully understood, but it is believed to act as a monoamine releaser, increasing the release of dopamine and serotonin in the brain. This compound may also inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and prolonged effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter release and reuptake, this compound has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity in animal studies. These effects suggest that this compound may have potential as a stimulant or performance-enhancing drug.

Advantages and Limitations for Lab Experiments

One advantage of (3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride is its relatively low toxicity compared to other psychoactive substances. This makes it a useful tool for studying the effects of neurotransmitter release and reuptake in vitro and in vivo. However, this compound's effects on the cardiovascular and nervous systems may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on (3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride. One area of interest is its potential use in the treatment of depression and other mood disorders. Studies have shown that this compound can increase the release of dopamine and serotonin, which are known to play a role in mood regulation. Another area of interest is this compound's potential as a performance-enhancing drug. Studies have shown that this compound can increase heart rate and blood pressure, suggesting that it may have potential as a stimulant. However, further research is needed to fully understand the risks and benefits of this compound in these contexts.

Scientific Research Applications

(3-chloro-4,5-diethoxybenzyl)(2-thienylmethyl)amine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on this compound's ability to modulate the activity of neurotransmitters in the brain, particularly dopamine and serotonin. Studies have shown that this compound can increase the release of these neurotransmitters, which may have implications for the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO2S.ClH/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13;/h5-9,18H,3-4,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLSMDMRWWMMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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